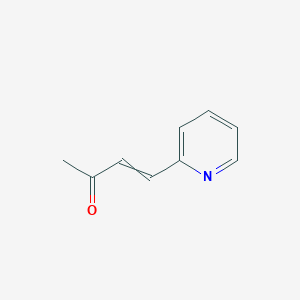

![molecular formula C15H24Cl2N2 B1441082 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220030-53-4](/img/structure/B1441082.png)

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride

Overview

Description

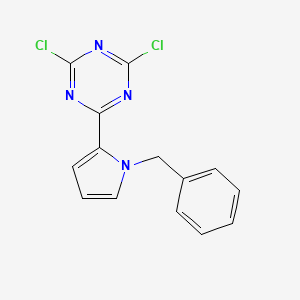

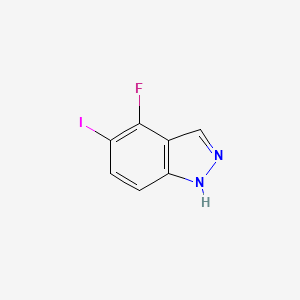

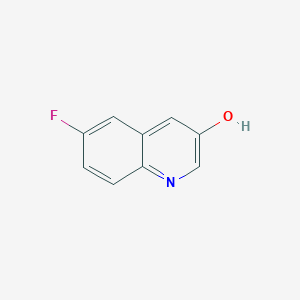

“1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride” is a chemical compound with the molecular formula C15H24Cl2N2 . It has an average mass of 303.271 Da and a monoisotopic mass of 302.131653 Da .

Molecular Structure Analysis

The molecular structure of “1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride” is represented by the InChI string:InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(5-1)8-11-17(15)10-7-13-4-3-9-16-12-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H. Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride” is 303.3 g/mol. More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Organocatalytic Asymmetric Michael-Michael Cascade Reactions

Indolin-3-one derivatives, closely related to the compound of interest, have been utilized in organocatalytic asymmetric Michael-Michael cascade reactions. These reactions facilitate the efficient assembly of complex molecules, leading to the synthesis of polysubstituted piperidino[1,2-a]indoline compounds. These compounds are notable for containing four contiguous stereocenters, including one tetrasubstituted carbon center, and are achieved with high yields and excellent enantioselectivities, demonstrating the compound's potential in the field of organic synthesis (Zhao et al., 2014).

Synthesis of Anticancer Agents

Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which share structural motifs with the compound , have been synthesized and tested for their anticancer activity. Among these, a specific compound demonstrated significant tumor growth inhibition in human gastric carcinoma xenograft models, highlighting its potential as a dual inhibitor with therapeutic implications (Li et al., 2013).

Ultrasound-assisted Synthesis

The efficiency of ultrasound-assisted synthesis in the production of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, utilizing a method that avoids traditional chromatography and recrystallization purifications, illustrates the versatility of indoline derivatives in chemical synthesis. This method, catalyzed by piperidine, underscores the utility of such compounds in facilitating rapid and efficient synthesis processes (Zou et al., 2012).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research into the pharmacology of novel compounds structurally similar to the one has provided insights into their allosteric modulation of the cannabinoid CB1 receptor. These studies demonstrate the potential of such compounds to elicit a conformational change that increases agonist affinity for the orthosteric binding site, offering a novel approach to modulating receptor activity with implications for therapeutic development (Price et al., 2005).

Safety And Hazards

properties

IUPAC Name |

1-(2-piperidin-3-ylethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(5-1)8-11-17(15)10-7-13-4-3-9-16-12-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWCPTNCOMCADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.